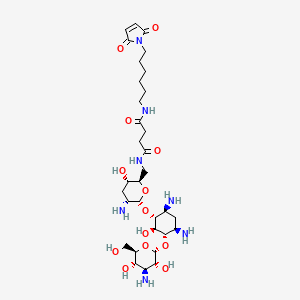
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is a Tobramycin maleimido conjugate, which means it has been chemically modified to include a maleimide group. The molecular formula of this compound is C32H55N7O13, and it has a molecular weight of 745.82 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves the conjugation of Tobramycin with a maleimide group. The process typically starts with the activation of the maleimide group, followed by its reaction with Tobramycin under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and automation helps in achieving high yields and minimizing impurities.
化学反应分析
Types of Reactions
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: The maleimide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of maleimide-substituted compounds.
科学研究应用
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate has several scientific research applications:
Chemistry: It is used in the study of chemical reactions involving maleimide conjugates.
Biology: The compound is used in biological research to study its effects on various biological systems.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
作用机制
The mechanism of action of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The maleimide group enhances its binding affinity and specificity, making it more effective against certain bacterial strains. The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and ultimately leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Tobramycin: The parent compound, which lacks the maleimide group.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is unique due to the presence of the maleimide group, which enhances its binding affinity and specificity. This modification makes it more effective against certain bacterial strains compared to its parent compound, Tobramycin.
属性
分子式 |
C32H55N7O13 |
|---|---|
分子量 |
745.8 g/mol |
IUPAC 名称 |
N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[6-(2,5-dioxopyrrol-1-yl)hexyl]butanediamide |
InChI |
InChI=1S/C32H55N7O13/c33-15-11-16(34)30(52-32-27(47)25(36)26(46)20(14-40)50-32)28(48)29(15)51-31-17(35)12-18(41)19(49-31)13-38-22(43)6-5-21(42)37-9-3-1-2-4-10-39-23(44)7-8-24(39)45/h7-8,15-20,25-32,40-41,46-48H,1-6,9-14,33-36H2,(H,37,42)(H,38,43)/t15-,16+,17+,18-,19+,20+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1 |
InChI 键 |
DEOAMHPNSAJTLU-RIQOVKTQSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


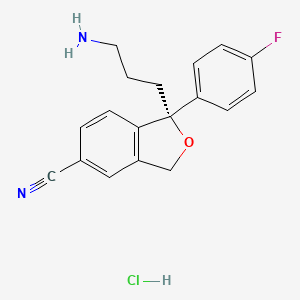

![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
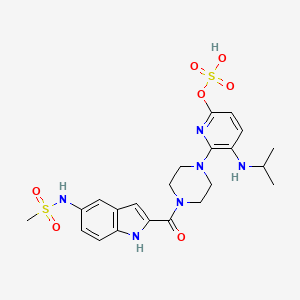
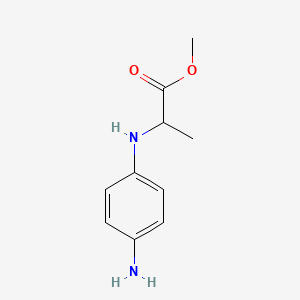
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
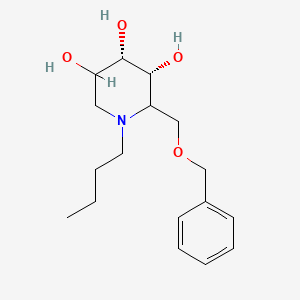
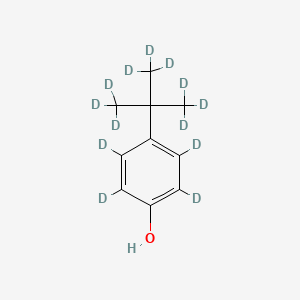
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
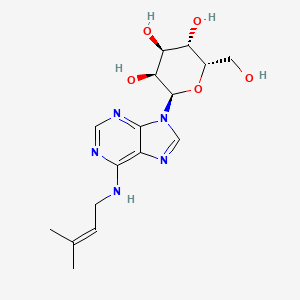
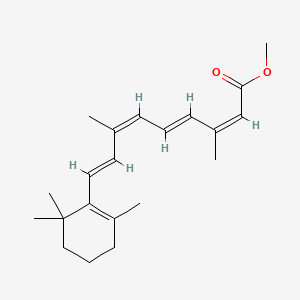
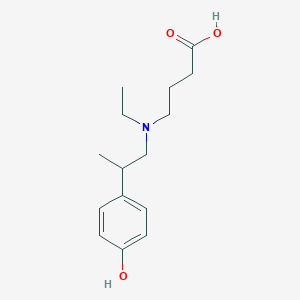
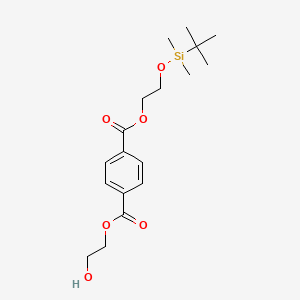
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
